
Bis(2-methoxyethyl) sulfate
Overview
Description
Bis(2-methoxyethyl) sulfate is an organic compound with the chemical formula C6H14O6S. It is a colorless liquid that is soluble in water and organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methoxyethyl) sulfate can be synthesized through the reaction of 2-methoxyethanol with sulfuric acid. The reaction typically involves mixing 2-methoxyethanol with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions. The reaction proceeds as follows:
2CH3OCH2CH2OH+H2SO4→(CH3OCH2CH2)2SO4+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where 2-methoxyethanol and sulfuric acid are continuously fed into the system. The reaction mixture is maintained at an optimal temperature to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methoxyethanol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Hydrolysis: 2-methoxyethanol and sulfuric acid.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Bis(2-methoxyethyl) sulfate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In biochemical studies to modify proteins or other biomolecules.
Medicine: Potential use in drug formulation and delivery systems.
Industry: Used as a solvent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) sulfate involves its ability to act as a sulfate donor in chemical reactions. It can transfer the sulfate group to other molecules, thereby modifying their chemical structure and properties. This transfer is facilitated by the nucleophilic attack on the sulfur atom, leading to the formation of new sulfate esters or other derivatives.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) ether:
Bis(2-ethoxyethyl) ether: Similar in structure but with ethoxy groups instead of methoxy groups.
Diethylene glycol dimethyl ether: Another ether compound used as a solvent.
Uniqueness
Bis(2-methoxyethyl) sulfate is unique due to its sulfate group, which imparts different chemical reactivity compared to ethers. This makes it valuable in specific applications where sulfate transfer or modification is required.
Biological Activity
Bis(2-methoxyethyl) sulfate, also known as diglyme sulfate, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : CHOS
- Molecular Weight : 178.25 g/mol
- Structure : Contains two methoxyethyl groups attached to a sulfate moiety.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into toxicity profiles and potential therapeutic effects.
Toxicity and Safety Profiles
Research indicates that this compound has a low acute toxicity profile but may exhibit significant chronic effects. Key findings include:
- Acute Toxicity : Studies have shown low acute oral, dermal, and inhalational toxicity in animal models .
- Sub-chronic Effects : In repeated dose studies on rats, significant decreases in thymus and testes weights were observed at high doses (1000 mg/kg), indicating potential endocrine disruption .
- Developmental Toxicity : Teratogenic effects were noted at lower doses, with malformations primarily affecting skeletal structures in developing embryos .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cell lines:
- In Vitro Assays : A study reported significant cytotoxic effects against human cancer cell lines using the MTT assay. The compound induced apoptosis in A549 (lung cancer) and CaCo-2 (colon cancer) cell lines .
- Mechanism of Action : The compound was found to inhibit interleukin release significantly, suggesting an anti-inflammatory mechanism .
Case Studies
Several case studies have investigated the biological activities of this compound:
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Study on Reproductive Toxicity : A study involving pregnant rats demonstrated that this compound administered during gestation resulted in reduced fetal weights and skeletal malformations .
Dose (mg/kg) Observations 100 Slight decrease in hemoglobin levels 250 Testicular weight reduction 1000 Severe developmental malformations - Cytotoxicity Evaluation : In a recent investigation, this compound was tested against various cancer cell lines. The results indicated that it significantly induced early apoptosis in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(2-methoxyethyl) sulfate with high purity?
- Methodological Answer : Synthesis typically involves esterification of 2-methoxyethanol with sulfuric acid under controlled conditions. To ensure purity, employ solid-phase extraction (SPE) for post-reaction purification, as this method effectively isolates polar compounds while minimizing residual reactants . Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization . For large-scale synthesis, fractional distillation under reduced pressure (e.g., 185°C boiling point analog ) may optimize yield.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, focusing on methoxy and sulfate ester functional groups. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection ensures purity assessment . For quantification, Karl Fischer titration is critical to determine residual water content, which may affect reactivity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS 1.0 standards : use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation risks. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent degradation . Emergency measures include rinsing exposed skin with water for 15 minutes and using dry chemical fire extinguishers for spills .
Advanced Research Questions
Q. How can researchers design stability studies to assess this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- Temperature gradients : 4°C (control), 25°C (ambient), and 40°C (stress) for 1–6 months.
- pH extremes : Buffered solutions (pH 3–10) to simulate hydrolytic degradation.
- Light exposure : UV/Vis irradiation per ICH Q1B guidelines to assess photostability.
Analyze degradation products via LC-MS and compare with baseline NMR profiles . Document deviations using FAIR data principles (e.g., metadata tagging for reproducibility) .
Q. What strategies are effective in resolving contradictions in reported reactivity data for this compound?
- Methodological Answer : Address discrepancies through:
- Cross-validation : Replicate experiments using identical solvents (e.g., anhydrous dimethylformamide) and purity standards (>98% by HPLC ).
- Systematic meta-analysis : Compare datasets from peer-reviewed studies (e.g., reactivity in esterification vs. hydrolysis) while accounting for variables like catalyst type or moisture levels .
- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and identify outliers in experimental data .
Q. How can solvent selection and reaction conditions be optimized for this compound synthesis?
- Methodological Answer : Screen solvents for compatibility using Hansen solubility parameters :
- Polar aprotic solvents (e.g., acetonitrile) enhance sulfate ester formation but may require inert atmospheres to prevent hydrolysis.
- Avoid protic solvents (e.g., water, alcohols) due to competing side reactions.
Optimize reaction kinetics via Design of Experiments (DoE) to balance temperature (40–80°C), stoichiometry (1:1.2 molar ratio of alcohol to sulfuric acid), and catalyst loadings (e.g., 0.5–2 mol% p-toluenesulfonic acid) .
Q. Tables for Key Data
Q. Notes
Properties
IUPAC Name |
bis(2-methoxyethyl) sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUCAJQIYCOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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